molecular formula C18H21NO3 B268488 2-phenoxy-N-(3-propoxyphenyl)propanamide

2-phenoxy-N-(3-propoxyphenyl)propanamide

Cat. No.: B268488
M. Wt: 299.4 g/mol
InChI Key: MITALGSUBDWREE-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(3-propoxyphenyl)propanamide is an amide-linked small molecule characterized by a propanamide backbone substituted with a phenoxy group at the 2-position and a 3-propoxyphenyl moiety at the N-terminus. Amide derivatives are widely studied for their roles in medicinal chemistry, particularly in modulating protein interactions and enzyme activity .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-phenoxy-N-(3-propoxyphenyl)propanamide

InChI

InChI=1S/C18H21NO3/c1-3-12-21-17-11-7-8-15(13-17)19-18(20)14(2)22-16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H,19,20)

InChI Key

MITALGSUBDWREE-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The compound shares a propanamide backbone with several analogs, but key differences in substituents influence its behavior:

  • Phenoxy vs.
  • Propoxy vs. Sulfamoyl Substituents: Unlike 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd) , which has a sulfamoyl group, the 3-propoxy substituent in the target compound may reduce hydrophilicity, impacting membrane permeability.

Physicochemical Properties

Melting points and solubility trends can be inferred from analogs:

Compound Melting Point (°C) Key Substituents
3-Phenyl-N-(3-(Trifluoromethyl)phenyl)propanamide (Ff) 141–142 Trifluoromethyl, phenyl
2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide (66) N/A Isoxazole, bromo substituent
2-Phenoxy-N-(3-propoxyphenyl)propanamide (Target) Not reported Phenoxy, propoxyphenyl

The trifluoromethyl group in Ff increases molecular rigidity and lipophilicity, contributing to its higher melting point . In contrast, the propoxy group in the target compound may lower the melting point due to increased conformational flexibility.

Spectroscopic and Analytical Data

NMR and HRMS data from analogs provide benchmarks for structural validation:

  • 1H NMR Shifts: Phenoxy protons in N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) resonate at δ 6.8–7.3 ppm, similar to the target compound.
  • 13C NMR : The carbonyl carbon in propanamide analogs (e.g., Ff, Gb) appears near δ 170 ppm, consistent with the target structure .

Pharmacokinetic and LogP Considerations

LogP values reflect lipophilicity and bioavailability:

  • 2-Hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide required a +12 correction factor for logP due to hydrogen bonding and resonance effects.
  • The 3-propoxy group in the target compound may increase logP compared to sulfonamide-containing analogs (e.g., Gd ), favoring blood-brain barrier penetration.

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